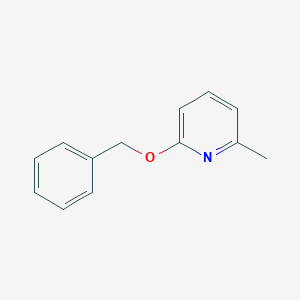

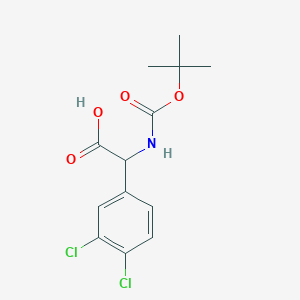

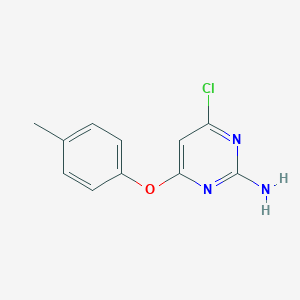

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid, commonly known as difluoropropionic acid, is an organofluorine compound used in a variety of scientific research applications. As an organofluorine compound, difluoropropionic acid is a versatile reagent with a wide range of properties and applications. Its unique structure and properties make it a valuable tool for scientists in the fields of organic synthesis, biochemistry, and pharmacology.

科学的研究の応用

Asymmetric Synthesis and Peptide Building Blocks

(Kubryk & Hansen, 2006) demonstrated the asymmetric hydrogenation of enamine esters to synthesize (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, showcasing a methodology for preparing beta-amino acid pharmacophores with high enantiomeric excess, indicating a route for the synthesis of chiral compounds.

Modular Synthesis of Protected Amino Acid Derivatives

(Temperini et al., 2020) developed a synthetic strategy for the preparation of orthogonally protected methyl esters of non-proteinogenic amino acids, using a base-labile protecting group paired with acid-labile tert-butoxycarbonyl (Boc) moieties. This study highlights the utility of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid and related compounds in the synthesis of complex amino acid derivatives.

Palladium-Catalyzed Tert-Butyloxycarbonylation

(Amii et al., 2000) described a palladium-catalyzed tert-butyloxycarbonylation of trifluoroacetimidoyl iodides, a precursor to fluorinated alpha-amino acids. This method provides an efficient approach to introduce the Boc-protecting group, demonstrating the compound's role in facilitating the synthesis of fluorinated amino acid derivatives.

Chiral Monomer Precursors for Polyamide Synthesis

(Gómez et al., 2003) focused on synthesizing a chiral monomer precursor of a AABB-type stereoregular polyamide, derived from natural amino acids like L-glutamic acid and L-alanine, further underscoring the versatility of this compound in polymer chemistry.

Synthesis and Anti-Microbial Evaluation of Thiadiazole Derivatives

(Pund et al., 2020) synthesized new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid, leading to thiadiazole derivatives with strong anti-microbial activities. This application highlights the compound's potential in medicinal chemistry, particularly in developing new antimicrobial agents.

特性

IUPAC Name |

(2S)-3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNELGIOSRKVOJY-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595395 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-2,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid | |

CAS RN |

167993-00-2 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-2,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)

![1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B170940.png)

![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)